3,5-Dimethylidene-1,4-oxaselenane

Description

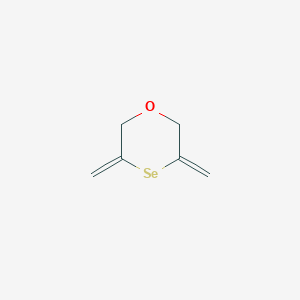

3,5-Dimethylidene-1,4-oxaselenane is a selenium-containing heterocyclic compound characterized by a six-membered ring structure comprising one oxygen atom (oxa), one selenium atom (selenane), and two methylidene (CH₂=) groups at positions 3 and 3.

The synthesis of related 1,4-oxaselenane derivatives involves the reaction of aliphatic aldehydes with selenium dioxide (SeO₂) in the presence of hydrochloric acid (HCl) and alcohol, yielding crystalline but unstable products such as 2,6-dialkoxy-3,5-dialkyl-1,4-oxaselenane 4,4-dichlorides . The dimethylidene variant likely arises from analogous methods, with substituents introduced via aldehyde precursors. The instability of these compounds, as noted in the literature, is attributed to the high reactivity of the selenium center and the strain imposed by the unsaturated methylidene groups .

Properties

CAS No. |

62757-30-6 |

|---|---|

Molecular Formula |

C6H8OSe |

Molecular Weight |

175.10 g/mol |

IUPAC Name |

3,5-dimethylidene-1,4-oxaselenane |

InChI |

InChI=1S/C6H8OSe/c1-5-3-7-4-6(2)8-5/h1-4H2 |

InChI Key |

IPAXMPCKFHLVAA-UHFFFAOYSA-N |

Canonical SMILES |

C=C1COCC(=C)[Se]1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylidene-1,4-oxaselenane typically involves the reaction of selenium-containing precursors with appropriate organic substrates. One common method includes the use of selenourea and aldehydes under controlled conditions to form the desired oxaselenane ring structure. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the formation of the oxaselenane ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethylidene-1,4-oxaselenane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the compound into selenides or other reduced forms.

Substitution: The oxaselenane ring can participate in substitution reactions where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield selenoxides, while reduction can produce selenides .

Scientific Research Applications

Chemistry: In organic synthesis, 3,5-Dimethylidene-1,4-oxaselenane serves as a valuable intermediate for the preparation of more complex selenium-containing compounds. Its unique reactivity makes it a useful building block for various synthetic pathways .

Biology and Medicine: Research has shown that organoselenium compounds, including this compound, exhibit potential biological activities such as antioxidant, anticancer, and antimicrobial properties. These properties make them promising candidates for drug development and therapeutic applications .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties enable its use in the synthesis of advanced materials with specific functionalities .

Mechanism of Action

The mechanism of action of 3,5-Dimethylidene-1,4-oxaselenane involves its interaction with various molecular targets and pathways. The selenium atom in the compound can participate in redox reactions, influencing cellular oxidative stress levels. This redox activity is crucial for its antioxidant properties. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, potentially modulating their functions and contributing to its biological activities .

Comparison with Similar Compounds

Key Observations:

Heteroatom Influence :

- The selenium atom in 3,5-Dimethylidene-1,4-oxaselenane confers greater electrophilicity and redox activity compared to sulfur in oxathiadiazepanes or oxygen in dioxanes. This makes the selenium derivative more reactive but less stable .

- Tellurium analogs (e.g., 2,5-Dihydrotellurophene) exhibit even higher polarizability than selenium compounds, leading to distinct optoelectronic properties .

Synthetic Pathways :

- Selenium-containing heterocycles often require harsh conditions (e.g., SeO₂ and HCl), whereas sulfur analogs like oxathiadiazepanes are synthesized via milder acid-catalyzed condensations .

- Simple ethers like 1,4-dioxane are synthesized through straightforward cyclization, reflecting their thermodynamic stability .

Stability and Applications :

- The instability of this compound limits its practical use, whereas 1,4-dioxane’s stability makes it a common solvent .

- Oxathiadiazepanes, with moderate stability, are explored for pharmaceutical applications due to their nitrogen-containing framework .

Reactivity and Functionalization

- This compound : The methylidene groups enable [4+2] cycloaddition reactions, akin to dienes, while the selenium atom participates in nucleophilic substitutions. However, competing decomposition pathways are common .

- 1,4,3,5-Oxathiadiazepanes : The sulfur and nitrogen atoms facilitate ring-opening reactions with nucleophiles, yielding sulfonamides or thiol intermediates .

- 1,4-Dioxane : Lacks reactive sites, making it chemically inert under most conditions .

Spectroscopic and Physical Properties

- ¹H NMR : Methylidene protons in the selenium compound resonate downfield (δ 5.5–6.5 ppm) due to electron-withdrawing effects of selenium, whereas 1,4-dioxane shows only singlet peaks for equivalent methylene groups (δ 3.7 ppm) .

- Thermal Stability : Decomposition temperatures for selenium heterocycles are typically below 100°C, whereas 1,4-dioxane boils at 101°C without decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.